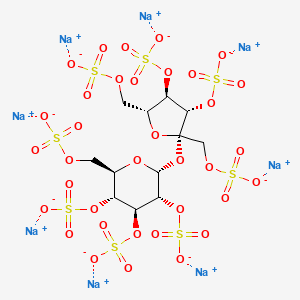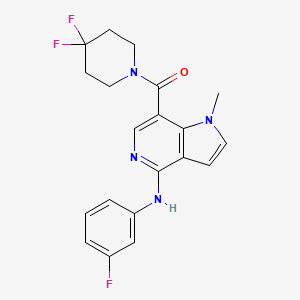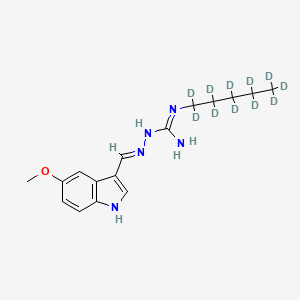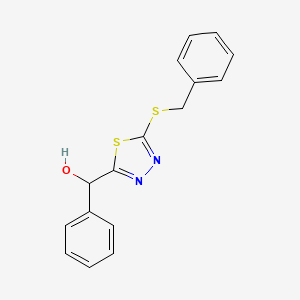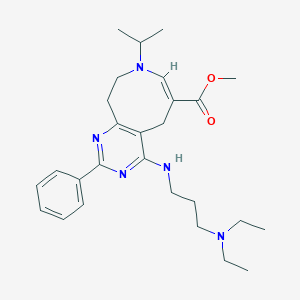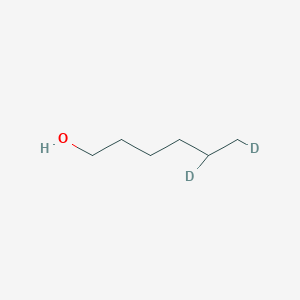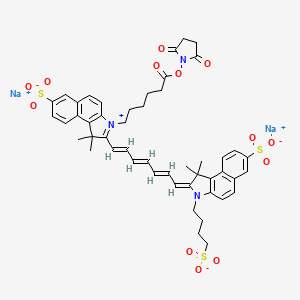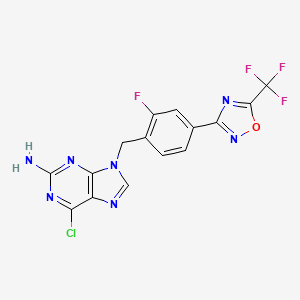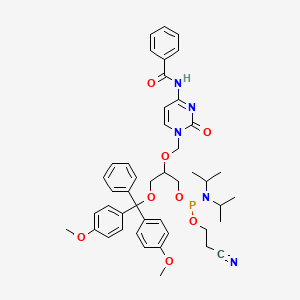
DMTr-FNA-C(Bz)phosphoramidite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DMTr-FNA-C(Bz)phosphoramidite is a phosphorite monomer used in the synthesis of oligonucleotides. It is a crucial compound in the field of DNA/RNA synthesis, playing a significant role in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
DMTr-FNA-C(Bz)phosphoramidite is synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The synthesis typically involves the use of protecting groups such as dimethoxytrityl (DMTr) and benzoyl (Bz) to protect the reactive sites during the synthesis process .
Industrial Production Methods
The industrial production of this compound involves large-scale chemical synthesis using automated synthesizers. These synthesizers are designed to handle the complex sequence of reactions required to produce high-purity oligonucleotides .
Analyse Des Réactions Chimiques
Types of Reactions
DMTr-FNA-C(Bz)phosphoramidite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioates or phosphorodithioates.
Reduction: Reduction reactions can be used to remove protecting groups.
Substitution: Nucleophilic substitution reactions are common in the synthesis of oligonucleotides
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Iodine, sulfur, and selenium compounds.
Reducing agents: Thiols and phosphines.
Solvents: Acetonitrile, dichloromethane, and tetrahydrofuran
Major Products Formed
The major products formed from these reactions are oligonucleotides with specific sequences and modifications, which are used in various research applications .
Applications De Recherche Scientifique
DMTr-FNA-C(Bz)phosphoramidite is widely used in scientific research, including:
Chemistry: Synthesis of modified oligonucleotides for studying DNA/RNA interactions.
Biology: Development of probes and primers for polymerase chain reaction (PCR) and sequencing.
Medicine: Design of antisense oligonucleotides and small interfering RNA (siRNA) for gene therapy.
Industry: Production of diagnostic kits and therapeutic agents
Mécanisme D'action
DMTr-FNA-C(Bz)phosphoramidite exerts its effects by participating in the synthesis of oligonucleotides. The compound acts as a building block, allowing the sequential addition of nucleotides to form a specific sequence. The protecting groups (DMTr and Bz) ensure that the reactive sites are protected during the synthesis process, preventing unwanted side reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- DMTr-2’-O-C16-rA(Bz)-3’-CE-Phosphoramidite
- DMTr-2’-O-C16-rU-3’-CE-Phosphoramidite
- DMT-dC(Bz) Phosphoramidite
Uniqueness
DMTr-FNA-C(Bz)phosphoramidite is unique due to its specific structure and the presence of both DMTr and Bz protecting groups. This combination allows for efficient and high-yield synthesis of oligonucleotides with minimal side reactions .
Propriétés
Formule moléculaire |
C45H52N5O8P |
|---|---|
Poids moléculaire |
821.9 g/mol |
Nom IUPAC |
N-[1-[[1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropan-2-yl]oxymethyl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C45H52N5O8P/c1-33(2)50(34(3)4)59(57-29-13-27-46)58-31-41(55-32-49-28-26-42(48-44(49)52)47-43(51)35-14-9-7-10-15-35)30-56-45(36-16-11-8-12-17-36,37-18-22-39(53-5)23-19-37)38-20-24-40(54-6)25-21-38/h7-12,14-26,28,33-34,41H,13,29-32H2,1-6H3,(H,47,48,51,52) |
Clé InChI |
KYJJUEVQJPBHPG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)P(OCCC#N)OCC(COC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)OCN4C=CC(=NC4=O)NC(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[4-bromo-2-(1,2-oxazol-3-yl)phenoxy]propanoic acid](/img/structure/B12380587.png)
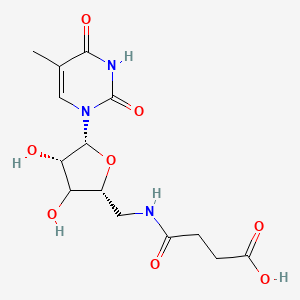
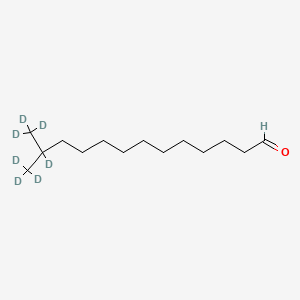
![Disodium;5-[[2,4-dihydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380619.png)
